Poncirin
Overview
Description
Poncirin is a natural flavanone glycoside found in various citrus fruits, particularly in the genus Poncirus. It is known for its bitter taste and has been studied for its numerous health benefits, including antioxidant, anti-inflammatory, and immunoregulatory properties .
Mechanism of Action
Target of Action
Poncirin, a natural flavanone glycoside found in many citrus fruit species , has been reported to interact with various targets. It has been shown to have significant binding affinity with the nuclear factor kappa light chain enhancer of activated B cells (NF-κB) , Jun N-terminal kinase (JNK) , and cyclooxygenase-2 (COX-2) . These proteins play crucial roles in inflammation and immune responses.
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes in their activity. For instance, it has been shown to decrease the expression levels of inflammatory signaling proteins such as NF-κB, JNK, and COX-2 . This suggests that this compound may exert its anti-inflammatory effects by inhibiting these key inflammatory mediators.
Biochemical Pathways
This compound affects several biochemical pathways. In a study, it was found that this compound and its aglycone, isosakuranetin, influenced the gut microbial diversity and metabolomics of mice . Specifically, they increased the abundance of Parabacteroides and Bacteroides in the intestinal tracts of mice . These changes in gut microbiota could affect various metabolic pathways, including the metabolism of amino acids such as glycine, serine, threonine, tryptophan, D-arginine, D-ornithine, etc .
Pharmacokinetics
Computational analysis using swissadme software revealed that this compound follows various drug-likeness rules and exhibited better pharmacokinetic parameters . This suggests that this compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
This compound has been reported to have various health benefits, including antioxidation, anti-inflammatory, and immunoregulatory effects . It has been shown to improve antioxidant enzymes, attenuate oxidative stress markers and inflammatory cytokines, and improve hematological parameters . Furthermore, it has been found to significantly improve the histology of liver in a CCL4-induced liver injury model .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut environment can affect the interaction of this compound with gut microbiota and its subsequent effects on gut microbial diversity and metabolomics
Preparation Methods
Poncirin can be isolated from citrus fruits using a combination of high-speed counter-current chromatography (HSCCC) and D101 resin chromatography. This method allows for the separation and purification of this compound from the albedo of citrus fruits, achieving a purity of up to 96.56% . The chemical structure of the purified this compound is identified using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .
Chemical Reactions Analysis
Poncirin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of its aglycone, isosakuranetin .
Scientific Research Applications
Poncirin has been extensively studied for its potential health benefits and applications in various fields:
Chemistry: this compound is used as a model compound to study the behavior of flavonoids in different chemical reactions.
Medicine: This compound has demonstrated significant inhibitory effects on the growth of human gastric cancer cells, suggesting its potential use in cancer prevention and treatment.
Comparison with Similar Compounds
Poncirin is often compared with other flavonoids such as naringin, rhoifolin, and marmesin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique in its strong inhibitory effect on gastric cancer cells and its ability to modulate gut microbiota . Isosakuranetin, the aglycone of this compound, also shares similar health benefits but differs in its impact on amino acid metabolic pathways .
Properties
CAS No. |
14941-08-3 |
---|---|
Molecular Formula |
C28H34O14 |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
NLAWPKPYBMEWIR-YZOWQMJMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O |
melting_point |
210 - 211 °C |
14941-08-3 | |
physical_description |
Solid |
Synonyms |
C09830; PONCIRIN; (2S)-Poncirin; Citrifolioside; Einecs 239-020-1; PONCIRIN WITH HPLC; 4'-O-Methylnaringin; ISOSAKURANETIN-7-NEOHESPERIDOSIDE; Neohesperidoside isosakuranetin-7; ISOSAKURANETIN-7-O-NEOHESPERIDOSID |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Poncirin in exhibiting its anti-inflammatory effects?
A1: this compound exhibits its anti-inflammatory effects primarily by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. [] This pathway plays a crucial role in regulating the expression of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6. By suppressing NF-κB activation, this compound effectively reduces the production of these inflammatory molecules. []
Q2: How does this compound impact osteoclast differentiation and bone loss?
A2: this compound effectively inhibits osteoclast differentiation, a process crucial for bone resorption, through the downregulation of NFATc1, a key transcription factor involved in osteoclastogenesis. [] This inhibitory effect was observed both in vitro and in vivo. In addition, this compound suppressed the RANKL-mediated activation of NF-κB and JNK pathways in RAW264.7 cells, further contributing to its anti-osteoclastic effects. []
Q3: What role does this compound play in apoptosis induction in human gastric cancer cells?
A3: this compound induces apoptosis in human gastric cancer cells through the extrinsic apoptotic pathway. [] Specifically, it upregulates the expression of Fas Ligand (FasL), a death receptor ligand, which in turn activates caspase-8 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and ultimately, apoptosis. [] Notably, the mitochondrial apoptotic pathway, characterized by mitochondrial membrane potential disruption and caspase-9 activation, does not appear to be involved in this compound-induced cell death in gastric cancer. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H34O14, and its molecular weight is 594.55 g/mol. [, ]
Q5: Is there any spectroscopic data available for this compound?
A5: While the provided abstracts do not delve into detailed spectroscopic data, they mention techniques like HPLC-PDA and LC-MS being employed for structural identification and analysis of this compound. [, ] These techniques provide information about the compound's UV-Vis absorbance, mass-to-charge ratio, and fragmentation patterns, all of which contribute to confirming its identity.
Q6: How does the packing material influence the stability of Poncirus trifoliata Rafinesque, the source of this compound, during storage?
A6: The packaging material significantly impacts the quality of Poncirus trifoliata Rafinesque during storage. Gunny sack packing, compared to vacuum packing and PP packing, resulted in a rapid decrease in the loss on drying content after 12 months of storage at room temperature. [] This suggests that gunny sack packing may lead to a greater loss of moisture and volatile compounds, potentially impacting the overall quality and content of this compound. []
Q7: Have there been any computational studies conducted to understand the interactions of this compound with potential targets?
A7: Yes, molecular docking studies have been conducted to investigate the interactions of this compound with proteins involved in obesity, such as FTO, leptin, and resistin. [] These studies aim to understand the potential of this compound as an obesity protein antagonist and its potential use in treating obesity. [] Additionally, molecular docking studies have also explored the interactions of this compound with SARS-CoV-2 target proteins, suggesting its potential as a multi-target inhibitor. []
Q8: How does the presence of a sugar moiety influence the peroxynitrite scavenging activity of this compound?
A8: The presence of an α-L-rhamnopyranosyl (1→2)-β-D-glucopyranosyl moiety in this compound appears to weaken its peroxynitrite scavenging activity compared to its aglycone, Isosakuranetin. [] This suggests that the sugar moiety may hinder the interaction of this compound with peroxynitrite or affect its ability to scavenge free radicals. []
Q9: What is known about the pharmacokinetic profile of this compound and its metabolites after oral administration of Poncirus trifoliata extract?
A9: A UHPLC-MS/MS method was developed and validated to study the pharmacokinetics of this compound and other active components in rat plasma after oral administration of Poncirus trifoliata extract. [] This study represents the first investigation into the pharmacokinetic behavior of these compounds, providing valuable insights into their absorption, distribution, metabolism, and excretion. []
Q10: What are the in vitro and in vivo effects of this compound on gastric disease?
A10: In vitro studies revealed that Poncirus trifoliata extracts exhibited cytotoxicity against human AGS gastric cancer cells. [] In vivo studies in rats demonstrated that this compound effectively inhibited HCl/ethanol-induced gastric lesions and increased mucus content, indicating its potential in protecting against gastric damage. [] Furthermore, this compound administration significantly reduced gastric secretion volume, gastric acid output, and increased gastric pH in pylorus-ligated rats, suggesting its potential in managing gastric acid secretion. []
Q11: Has this compound demonstrated any neuroprotective effects in experimental stroke models?
A11: Yes, in vivo studies utilizing a mouse model of middle cerebral artery occlusion (MCAO) revealed that this compound administration significantly reduced brain lesion size and improved neurological deficits following ischemic stroke. [] These neuroprotective effects were attributed to its anti-inflammatory action on microglia, primarily by inhibiting the production of inflammatory cytokines and suppressing microglial activation in the ischemic brain. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.